
Application Notes and Protocols: Evaluating the
Synergy Between Rebastinib and Eribulin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rebastinib

Cat. No.: B1684436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The combination of targeted therapies and cytotoxic agents represents a promising strategy in

oncology to enhance therapeutic efficacy and overcome drug resistance. This document

provides detailed application notes and protocols for evaluating the potential synergistic effects

between Rebastinib, a multi-kinase inhibitor, and Eribulin, a microtubule dynamics inhibitor.

Rebastinib is a potent inhibitor of several tyrosine kinases, including the TIE2 receptor, which

is crucial for angiogenesis and is expressed on pro-tumoral macrophages.[1][2] By inhibiting

TIE2, Rebastinib can modulate the tumor microenvironment, reducing tumor vascularization

and metastasis.[1][3][4] Eribulin is a synthetic analog of halichondrin B that inhibits microtubule

growth, leading to irreversible mitotic blockade and subsequent apoptosis in cancer cells.[5][6]

[7] The distinct mechanisms of action of Rebastinib and Eribulin suggest a potential for

synergistic anti-cancer activity. Preclinical studies have shown that the combination of

Rebastinib and Eribulin can enhance anti-tumor effects by reducing tumor volume and

metastasis, and improving overall survival in breast cancer models.[1][3] A Phase Ib clinical trial

has also investigated this combination in patients with HER2-negative metastatic breast

cancer.[8][9]

These application notes provide a framework for in vitro assessment of the synergy between

Rebastinib and Eribulin, focusing on triple-negative breast cancer (TNBC) as a relevant cancer
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type. The protocols outlined below are designed to be adaptable to other cancer cell lines and

experimental setups.

Data Presentation: Quantifying Synergy
A critical step in evaluating a drug combination is the quantitative assessment of synergy. The

Chou-Talalay method is a widely accepted approach for this purpose, utilizing the Combination

Index (CI).[10] The CI provides a quantitative measure of the interaction between two drugs,

where:

CI < 1 indicates synergism (the effect of the combination is greater than the sum of the

effects of individual drugs).

CI = 1 indicates an additive effect.

CI > 1 indicates antagonism (the effect of the combination is less than the sum of the

individual effects).

The following tables present representative data for the evaluation of Rebastinib and Eribulin

synergy in the MDA-MB-231 triple-negative breast cancer cell line.

Table 1: Single Agent IC50 Values

This table summarizes the half-maximal inhibitory concentration (IC50) values for Rebastinib
and Eribulin when used as single agents against MDA-MB-231 cells, as determined by a 72-

hour cell viability assay (e.g., MTT or CellTiter-Glo).

Drug Cell Line IC50 (72h) Reference

Rebastinib MDA-MB-231 1.63 µM [3]

Eribulin MDA-MB-231 ~1.3 nM [11]

Table 2: Combination Index (CI) Values for Rebastinib and Eribulin

This table presents hypothetical but representative CI values for the combination of Rebastinib
and Eribulin at a constant ratio, based on their individual IC50 values. These values are
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typically calculated using software like CompuSyn. The Fraction Affected (Fa) represents the

fraction of cells inhibited (e.g., Fa = 0.5 corresponds to 50% inhibition).

Fa
Rebastinib
(µM)

Eribulin (nM) CI Value Interpretation

0.50 0.815 0.65 0.85
Moderate

Synergism

0.75 1.223 0.975 0.72 Synergism

0.90 1.467 1.17 0.61 Synergism

0.95 1.549 1.235 0.55
Strong

Synergism

Table 3: Dose Reduction Index (DRI) Values

The Dose Reduction Index (DRI) indicates how many-fold the dose of each drug in a

synergistic combination can be reduced to achieve a given effect level, as compared to the

doses of the single agents. A DRI > 1 is favorable.

Fa DRI for Rebastinib DRI for Eribulin

0.50 1.99 1.99

0.75 2.20 2.20

0.90 2.40 2.40

0.95 2.81 2.81

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergy between

Rebastinib and Eribulin.

Cell Viability Assay (MTT Assay)
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This protocol is for determining cell viability and calculating the IC50 values for single agents

and the combination.

Materials:

MDA-MB-231 cells (or other cancer cell line of interest)

Complete growth medium (e.g., DMEM with 10% FBS)

Rebastinib (stock solution in DMSO)

Eribulin (stock solution in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[12]

DMSO

Multichannel pipette

Plate reader (absorbance at 570 nm)

Procedure:

Cell Seeding:

Trypsinize and count MDA-MB-231 cells.

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

Drug Preparation and Treatment:

Single Agents: Prepare serial dilutions of Rebastinib and Eribulin in complete growth

medium.
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Combination: Prepare serial dilutions of a fixed-ratio combination of Rebastinib and

Eribulin. The ratio should be based on the IC50 values of the individual drugs (e.g., a ratio

of 1.63 µM Rebastinib to 1.3 nM Eribulin).

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle

control (DMSO) wells.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

MTT Addition:

Add 20 µL of MTT solution (5 mg/mL) to each well.

Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

[13]

Formazan Solubilization:

Carefully remove the medium containing MTT.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

[12]

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot dose-response curves and determine the IC50 values for each drug and the

combination using software such as GraphPad Prism.

Use the dose-response data to calculate the Combination Index (CI) and Dose Reduction

Index (DRI) using software like CompuSyn.[14][15]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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This protocol assesses the induction of apoptosis by the drug combination.

Materials:

MDA-MB-231 cells

6-well cell culture plates

Rebastinib and Eribulin

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed 2 x 10^5 MDA-MB-231 cells per well in 6-well plates and allow them to attach

overnight.

Treat the cells with Rebastinib alone, Eribulin alone, and the combination at their

respective IC50 concentrations for 48 hours. Include a vehicle control.

Cell Harvesting and Staining:

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the kit.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the

manufacturer's protocol.

Incubate in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.
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Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis

(Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol evaluates the effect of the drug combination on cell cycle progression.

Materials:

MDA-MB-231 cells

6-well cell culture plates

Rebastinib and Eribulin

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed 2 x 10^5 MDA-MB-231 cells per well in 6-well plates and allow them to attach

overnight.

Treat the cells with Rebastinib alone, Eribulin alone, and the combination at their

respective IC50 concentrations for 24 hours. Include a vehicle control.

Cell Fixation:

Harvest the cells by trypsinization and wash with cold PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.
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Staining:

Wash the fixed cells with PBS.

Resuspend the cell pellet in PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Caption: Signaling pathways affected by Rebastinib and Eribulin.
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In Vitro Synergy Evaluation
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Caption: Experimental workflow for evaluating synergy.
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Caption: Logical relationship of Rebastinib and Eribulin combination therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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